5-Naphthalen-1-yloxolan-2-one

Übersicht

Beschreibung

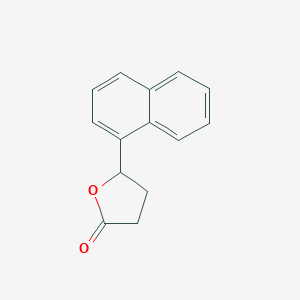

5-Naphthalen-1-yloxolan-2-one is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, which consists of two fused benzene rings, and oxolan-2-one, a five-membered lactone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-yloxolan-2-one typically involves the cyclization of naphthalene derivatives with appropriate reagents. One common method is the reaction of 1-naphthol with γ-butyrolactone in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Naphthalen-1-yloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the naphthalene ring, introducing functional groups like nitro, sulfonyl, or halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, hydrocarbons.

Substitution: Nitro-naphthalenes, sulfonyl-naphthalenes, halogenated naphthalenes.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

5-Naphthalen-1-yloxolan-2-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Multicomponent Reactions : Similar compounds have demonstrated utility in constructing diverse N/O-containing heterocyclic frameworks.

- Reagent in Organic Reactions : It can act as a reagent in several organic transformations due to its electrophilic nature.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Antioxidant Activity : The compound may inhibit oxidative stress pathways, making it a candidate for further therapeutic exploration.

- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with promising results indicating possible inhibitory effects on tumor growth.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

- Drug Development : Its structural features make it a potential pharmacophore for designing new therapeutic agents.

- Mechanism of Action Studies : Understanding its interaction with biological targets can aid in developing drugs that modulate specific pathways involved in diseases.

Industrial Applications

The compound is also utilized in the production of:

- Dyes and Pigments : Its aromatic nature contributes to color properties in various industrial applications.

- Specialty Chemicals : It serves as an intermediate for synthesizing other valuable chemical products.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-(2-naphthyl)butane-1,3-dione | Dione | Contains two carbonyl groups; different reactivity |

| 1-naphthyl methacrylate | Methacrylate | Used in polymer chemistry; distinct polymerization behavior |

| Benzoin | Dione | Known for photochemistry applications |

| 4-methyl-3H-benzo[g]chromen-3-one | Chromene | Exhibits unique optical properties |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains using disk diffusion assays. The results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH radical scavenging methods. The compound exhibited a dose-dependent response, demonstrating its ability to neutralize free radicals effectively.

Wirkmechanismus

The mechanism of action of 5-Naphthalen-1-yloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.

1-Naphthol: A hydroxyl derivative of naphthalene.

γ-Butyrolactone: A five-membered lactone ring similar to the oxolan-2-one moiety.

Uniqueness

5-Naphthalen-1-yloxolan-2-one is unique due to its combination of a naphthalene ring and an oxolan-2-one ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

5-Naphthalen-1-yloxolan-2-one, with the molecular formula C14H12O2, is an organic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.

Overview of this compound

This compound is a derivative of naphthalene and oxolan-2-one, characterized by a unique structure that allows it to participate in diverse chemical reactions and exhibit various biological activities. The compound's synthesis typically involves the cyclization of naphthalene derivatives with reagents such as γ-butyrolactone in the presence of strong acids.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Properties : The ability to scavenge free radicals has been noted, which could contribute to its potential therapeutic applications in oxidative stress-related conditions.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes and receptors involved in various biochemical pathways. For instance, it could inhibit enzymes related to oxidative stress or inflammation, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Naphthalene | Aromatic hydrocarbon | Limited biological activity |

| 1-Naphthol | Hydroxyl derivative | Antimicrobial and antioxidant |

| γ-Butyrolactone | Lactone | Solvent and precursor for synthesis |

| This compound | Naphthalene-lactone hybrid | Antimicrobial, antioxidant, anticancer |

The distinctive combination of a naphthalene ring and an oxolan-2-one ring in this compound imparts unique chemical properties that facilitate a broader range of biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antimicrobial properties.

- Antioxidant Evaluation : The compound was tested using DPPH radical scavenging assays, demonstrating effective antioxidant activity comparable to known antioxidants like ascorbic acid.

- Anticancer Research : In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

5-naphthalen-1-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWREWOYBQYSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383175 | |

| Record name | 5-naphthalen-1-yloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180987-85-3 | |

| Record name | 5-naphthalen-1-yloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.